Arabinopentaose
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Description
Arabinopentaose is a type of oligosaccharide, which is a carbohydrate made up of arabinose units . It’s often used in research and biochemical enzyme assays .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the use of enzymes like endo-arabinanase . Another method involves the use of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) for the analysis of human milk oligosaccharides (HMOS) and related human milk groups .Molecular Structure Analysis
This compound has a complex molecular structure. It contains a total of 92 bonds, including 50 non-H bonds, 13 rotatable bonds, 5 five-membered rings, 12 hydroxyl groups, 1 primary alcohol, 10 secondary alcohols, 9 ethers (aliphatic), and 5 Oxolanes .Physical and Chemical Properties Analysis
This compound has a molecular formula of C25H42O21 and a molecular weight of 678.6 .Scientific Research Applications
1. Enzymatic Characterization and Potential Industrial Applications
Arabinopentaose, as part of the arabinose family, is significant in various enzymatic processes. For instance, a study on a thermostable α-L-arabinofuranosidase from Anoxybacillus kestanbolensis AC26Sari revealed its ability to release L-arabinose from various substrates including this compound. This enzyme, characterized for its activity across a broad pH and temperature range, demonstrates potential for industrial applications in biotechnology and biofuel production (Canakcı et al., 2008).
2. Role in Plant and Microbial Metabolism
This compound's role in plant and microbial metabolism is also of research interest. A study on L-arabinose metabolism in Escherichia coli O157:H7 in plants highlighted the activation of metabolism and transport genes for L-arabinose (which includes this compound) in the presence of plant cell wall polysaccharides. This study provides insights into the microbial utilization of plant-derived carbohydrates, relevant for understanding plant-microbe interactions and food safety (Crozier et al., 2021).
3. Contribution to Biotechnological Advancements
This compound contributes to advancements in biotechnology. The modification of a Saccharomyces cerevisiae strain to consume L-arabinose (which includes this compound) and produce ethanol is an example. This research paves the way for the development of yeast strains capable of efficiently fermenting pentoses in biomass hydrolysates, crucial for biofuel production (Becker & Boles, 2003).
4. Application in Health and Medicine
A study on L-arabinose, including this compound, demonstrated its potential in inhibiting colitis by modulating gut microbiota in mice. This finding suggests that this compound could be explored for its benefits in gut health and as a therapeutic strategy for intestinal disorders (Li et al., 2019).
5. Importance in Agricultural and Food Industry
Finally, this compound's significance extends to the agricultural and food industries. L-arabinose isomerase, an enzyme involved in converting L-arabinose to L-ribulose, is crucial for producing rare sugars with applications in food and pharmaceutical industries. Research in this area explores the potential of this compound in the development of novel food additives and therapeutic agents (Xu et al., 2014).
Properties
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONGGAYLDOOREZ-DTIDPZSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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